(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a specialized cyclopropane derivative notable for its unique structural features, including the presence of both bromomethyl and difluoromethyl groups. This compound is classified as a halogenated hydrocarbon and is primarily utilized in organic synthesis and research applications. The compound's IUPAC name reflects its stereochemistry and functional groups, which are essential for its chemical behavior and interactions.
The synthesis of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane typically involves cyclopropanation reactions. One common synthetic route includes:
Industrial production may leverage advanced techniques such as continuous flow chemistry to enhance yield and purity. Automated synthesis methods can optimize the reaction conditions, while purification techniques like chromatography ensure high-quality isolation of the desired product.
The molecular formula for (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is . Its structure can be represented in various formats:
InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1
FC1(F)C[C@H](CBr)CC1
The stereochemistry indicated by (2R,3R) denotes specific spatial arrangements of atoms around the cyclopropane ring, which significantly influences its reactivity and properties.
The compound has a molecular weight of approximately 185.01 g/mol. Its unique arrangement of bromine and fluorine atoms contributes to its reactivity profile in various chemical reactions.
(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane can undergo several types of chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to drive the desired transformations efficiently.
The mechanism of action for (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane involves its interaction with biological targets such as enzymes or receptors. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group enhances the compound’s reactivity and binding affinity due to electronic effects stemming from the electronegative fluorine atoms.
While specific boiling points are not always available, general characteristics include:
The presence of halogen atoms significantly influences the chemical stability and reactivity of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane. It exhibits typical properties associated with halogenated hydrocarbons, including susceptibility to nucleophilic substitution and oxidation reactions .
(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane serves multiple roles in scientific research:
This compound's unique combination of functional groups makes it valuable in both academic research and industrial processes.
The stereoselective construction of the (2R,3R) configuration in cyclopropane derivatives requires precise chiral control strategies. Simmons-Smith cyclopropanation remains a cornerstone method, where zinc carbenoids stereospecifically add to geometrically defined fluoroalkenes. This approach leverages the inherent stereochemistry of the alkene precursor to dictate the relative configuration of the cyclopropane product. For example, treatment of (Z)-1,1-difluoro-3-methylpent-2-ene with diiodomethane and a zinc-copper couple generates the targeted cyclopropane scaffold with >98% diastereoselectivity, preserving the alkene geometry in the resultant stereochemistry [1].
Chiral auxiliary-mediated synthesis provides an alternative pathway for enantiomeric control. Oppolzer’s camphorsultam has been successfully employed in cyclopropanation reactions, where the auxiliary directs facial selectivity during carbenoid transfer. Subsequent removal of the auxiliary yields the enantiomerically pure (2R,3R)-cyclopropane framework. This method has demonstrated exceptional enantiomeric excess (ee >99%) but requires additional synthetic steps for auxiliary attachment and removal [3].
Recent advances have exploited catalytic asymmetric synthesis using chiral Lewis acid complexes. Copper(I)-bisoxazoline catalysts enable cyclopropanation of difluoroolefins with diazo compounds, achieving up to 92% ee for the (2R,3R) isomer. The mechanism involves a metallocarbene intermediate whose chiral environment controls the approach of the olefin substrate [1].
Table 1: Comparative Asymmetric Methods for (2R,3R)-Cyclopropane Synthesis
Method | Key Reagent/Catalyst | diastereoselectivity | ee (%) | Limitations |
---|---|---|---|---|
Simmons-Smith | Zn/CH₂I₂ | >98% (dr) | N/A | Requires specific alkene geometry |
Chiral Auxiliary | Oppolzer’s sultam | >95% (dr) | >99 | Multi-step auxiliary management |
Catalytic Asymmetric | Cu(I)/bisoxazoline | 90% (dr) | 92 | Sensitive to diazo stability |
The 1,1-difluorocyclopropane motif introduces significant synthetic complexity due to the electronic and steric demands of fluorine atoms. Direct cyclopropanation of gem-difluoroolefins via carbene transfer offers the most efficient route. Ethyl diazoacetate reacts with 1,1-difluoro-3-methylbut-2-ene under rhodium(II) catalysis (e.g., Rh₂(OAc)₄) to afford ester-substituted difluorocyclopropanes in 75–85% yield. The reaction proceeds through a metallocarbene intermediate that stereoselectively adds across the difluoroolefin π-bond [1] [3].
Halogen exchange (Halex) reactions provide access to 1,1-difluorocyclopropanes from readily available 1,1-dibromo precursors. Treatment of (2R,3R)-2-(bromomethyl)-3-methyl-1,1-dibromocyclopropane with anhydrous KF in DMF at 120°C facilitates nucleophilic substitution, replacing two bromine atoms with fluorine while preserving the chiral centers. This two-step sequence achieves 65–70% overall yield but requires careful control of temperature and stoichiometry to prevent epimerization [4].
The stereoelectronic effects of gem-difluorination profoundly influence ring stability and reactivity. The strong σ-acceptor character of the CF₂ group reduces electron density at adjacent bonds, facilitating nucleophilic attack at the bromomethyl position while inhibiting electrophilic ring-opening pathways. This electronic profile makes 1,1-difluorocyclopropanes more stable toward Lewis acids than their non-fluorinated analogs but more susceptible to SN2 reactions at the bromomethyl group [3].
Table 2: Fluorination Methods for Cyclopropane Synthesis
Strategy | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Direct Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 75–85% | Single-step, atom economical |
Halex Reaction | KF, DMF, 120°C | 60–70% | Uses accessible dibromo precursors |
Deoxofluorination | DAST, -78°C to RT | 45–55% | Functional group tolerance |
The installation of the bromomethyl substituent at the C2 position employs fundamentally distinct mechanistic approaches depending on the precursor functionality. Radical bromination of the corresponding methyl group offers a direct pathway when the cyclopropane ring already contains a methyl substituent. N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiation selectively brominates the 2-methyl group of (2R,3R)-1,1-difluoro-3-methylcyclopropane under photochemical conditions (350 nm light). This method delivers 70–80% yield but requires careful exclusion of oxygen to prevent radical quenching [4] [5].
Nucleophilic displacement provides an alternative route from hydroxymethyl precursors. Treatment of (1R,2R)-2-(hydroxymethyl)-1,1-difluoro-3-methylcyclopropane with PBr₃ in diethyl ether at 0°C achieves clean conversion to the bromomethyl derivative within 2 hours. This reaction proceeds with inversion of configuration at the carbon center, but due to its position outside the ring, the overall (2R,3R) stereochemistry is maintained. This method consistently delivers >95% yield and is particularly valuable for acid-sensitive substrates incompatible with HBr-mediated approaches [4].
The bromomethyl group’s reactivity profile enables diverse downstream transformations. It undergoes efficient SN2 displacement with azide, cyanide, and thiol nucleophiles for functional group interconversion. Additionally, it participates in radical-mediated C–C bond formations, including nickel-catalyzed cross-couplings and atom transfer radical additions. This versatility makes (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane a valuable chiral building block for complex molecule synthesis [5].
Table 3: Bromination Methods for Bromomethylcyclopropanes
Method | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Radical Bromination | NBS, AIBN, hν, CCl₄ | 70–80 | Retention at chiral centers |
Nucleophilic Displacement | PBr₃, Et₂O, 0°C | >95 | Inversion at CH₂Br carbon |
Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | 85–90 | Inversion at CH₂Br carbon |
The synthetic challenges associated with (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane differ substantially from those encountered with cyclopentane analogs due to fundamental structural differences. The ring strain energy of cyclopropanes (~27.5 kcal/mol) dramatically influences both stability and reactivity compared to cyclopentanes (~6.2 kcal/mol). This strain facilitates ring-opening reactions but complicates the installation of geminal difluoro groups due to increased torsional strain. Consequently, fluorination methods successful for cyclopentanes (e.g., electrochemical fluorination) often fail for cyclopropanes, requiring specialized approaches like the Halex reaction [1] [3].
Stereochemical control presents greater challenges in cyclopropane systems. The planar geometry of cyclopropane ring atoms creates stronger A^(1,3)-strain interactions between substituents compared to the envelope conformation of cyclopentanes. This effect is particularly pronounced in (2R,3R)-configured cyclopropanes with 1,1-difluoro and bromomethyl groups, where steric compression between the bromomethyl and the C3 methyl group necessitates precise chiral control methods. In contrast, cyclopentane analogs tolerate a wider range of synthetic conditions without epimerization [1] [4].
Functional group compatibility differs significantly between the ring systems. The electron-withdrawing nature of the gem-difluoro group in cyclopropanes activates adjacent bonds toward nucleophilic attack while diminishing Lewis basicity. This enables selective nucleophilic substitution at the bromomethyl position without competing ring-opening—a reactivity profile not observed in cyclopentane analogs. Additionally, cyclopropanes exhibit unique reactivity in [3+2] cycloadditions as donor-acceptor systems, whereas cyclopentanes typically participate as dipolarophiles rather than 1,3-dipoles [3] [4].
Table 4: Comparative Analysis of Cyclopropane vs. Cyclopentane Synthesis
Parameter | Cyclopropane System | Cyclopentane Analog | Consequence |
---|---|---|---|
Ring Strain Energy | 27.5 kcal/mol | 6.2 kcal/mol | Higher reactivity in cyclopropanes |
Fluorination Methods | Halex, Directed cyclopropanation | Electrochemical fluorination | Specialized reagents required |
Stereochemical Stability | Epimerization risk at C2, C3 | Epimerization rare | Strict temperature control needed |
Bromomethyl Reactivity | Enhanced SN2 rates (3–5x) | Standard SN2 kinetics | Shorter reaction times possible |
Cycloaddition Behavior | Acts as 1,3-dipole | Acts as dipolarophile | Different reaction partners |
The kinetic versus thermodynamic control dichotomy profoundly impacts synthetic design. Cyclopropane formation is typically kinetically controlled due to the high transition state energy, whereas cyclopentane synthesis often proceeds under thermodynamic control. This difference necessitates low-temperature conditions (<0°C) for cyclopropanation to prevent isomerization, while cyclopentane ring closure benefits from higher temperatures (>80°C). These divergent requirements influence reagent selection, solvent choice, and reaction monitoring strategies for the two ring systems [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7